molecular formula C12H15BN4O4 B7956901 8-Nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine

8-Nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B7956901
M. Wt: 290.09 g/mol
InChI Key: IPWNRFMWXOSANF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine is a complex organic compound that belongs to the class of triazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine typically involves multiple steps:

    Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and hydrazine derivatives under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration of the triazolopyridine core is achieved using nitrating agents like nitric acid or a mixture of nitric acid and sulfuric acid.

    Boronate Ester Formation: The final step involves the introduction of the boronate ester group. This can be done through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron and a suitable base in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow chemistry techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions using reducing agents like hydrogen gas with a palladium catalyst or iron powder in acidic medium.

    Substitution: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions, allowing the formation of carbon-carbon bonds with various aryl or vinyl halides.

    Hydrolysis: The boronate ester can be hydrolyzed to form the corresponding boronic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), aryl or vinyl halides.

    Hydrolysis: Water, acidic or basic conditions.

Major Products

    Reduction: Formation of 8-amino-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine.

    Substitution: Formation of various substituted triazolopyridines depending on the halide used.

    Hydrolysis: Formation of 8-nitro-6-(boronic acid)-[1,2,4]triazolo[4,3-a]pyridine.

Scientific Research Applications

Chemistry

In chemistry, 8-Nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine is used as a building block for the synthesis of more complex molecules. Its boronate ester group is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals and organic materials.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. The nitro group can be reduced to an amino group, which can then be further modified to create bioactive molecules. Additionally, the triazolopyridine core is a common motif in many biologically active compounds, making this compound a valuable intermediate in drug discovery.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and electronic materials. Its ability to undergo various chemical transformations makes it a versatile intermediate for the production of high-value chemicals.

Mechanism of Action

The mechanism of action of 8-Nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine depends on its specific application. In medicinal chemistry, its biological activity would be determined by its interaction with molecular targets such as enzymes or receptors. The nitro group can be reduced to an amino group, which can then form hydrogen bonds or electrostatic interactions with target proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridine: Similar boronate ester functionality but lacks the nitro group and triazole ring.

    8-Nitro-1,2,4-triazolo[4,3-a]pyridine: Similar triazolopyridine core but lacks the boronate ester group.

    4-Nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Contains both nitro and boronate ester groups but in a different structural context.

Uniqueness

8-Nitro-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to the combination of a nitro group and a boronate ester within the triazolopyridine framework. This combination allows for a wide range of chemical transformations and applications, making it a versatile compound in both research and industrial contexts.

Properties

IUPAC Name

8-nitro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BN4O4/c1-11(2)12(3,4)21-13(20-11)8-5-9(17(18)19)10-15-14-7-16(10)6-8/h5-7H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWNRFMWXOSANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN3C=NN=C3C(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.